REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([CH3:10])=[C:5]([CH3:9])[C:6]=1[C:7]#[N:8].C(O)(=O)C.[NH3:15].CCO[C:19](OCC)(OCC)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CCOC(C)=O>[CH3:9][C:5]1[C:6]2[C:7]([NH2:15])=[N:8][C:19]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[N:1][C:2]=2[S:3][C:4]=1[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
152 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC(=C(C1C#N)C)C
|
Name
|
|
Quantity
|
308.3 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CCOC(C1=CC=CC=C1)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 and H2O
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative HPLC
|
Type
|
WASH
|
Details
|
eluting with acetonitrile and water
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(SC=2N=C(N=C(C21)N)C2=CC=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |